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Cetalkonium Chloride-d7

Cat. No.: B12429391
M. Wt: 403.1 g/mol
InChI Key: SXPWTBGAZSPLHA-IULIFYPESA-M
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Description

Significance of Deuterium (B1214612) Labeling in Chemical and Biological Investigations

Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, has become an invaluable tool in scientific research. Its application, known as deuterium labeling, involves the strategic replacement of hydrogen atoms within a molecule with deuterium atoms. thalesnano.comclearsynth.com This substitution results in a molecule that is chemically similar to its non-labeled counterpart but possesses a greater mass. clearsynth.com This mass difference is the key to its utility, particularly in analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. thalesnano.com

One of the most critical applications of deuterium labeling is in the creation of internal standards for quantitative analysis. thalesnano.comclearsynth.com In techniques such as liquid chromatography-mass spectrometry (LC-MS), a known quantity of a deuterated standard, which is nearly identical chemically to the analyte of interest, is added to a sample. scispace.comacanthusresearch.com Because the deuterated standard and the analyte behave almost identically during sample preparation and analysis, any variations in the process affect both equally. aptochem.com This allows for highly accurate quantification of the analyte by comparing its signal to that of the known standard. clearsynth.com This method helps to correct for matrix effects, where other components in a complex sample can interfere with the measurement, thereby enhancing the precision and reliability of the results. clearsynth.com

Beyond quantitative analysis, deuterium labeling is instrumental in a variety of other research areas:

Mechanistic Studies: By tracking the position of deuterium atoms through a chemical reaction, researchers can elucidate complex reaction pathways and intermediates. thalesnano.comsynmr.in

Metabolism Studies: Deuterated compounds are used to trace the metabolic fate of drugs and other substances in living organisms, providing crucial information on how they are absorbed, distributed, metabolized, and excreted. clearsynth.comsynmr.in

Structural Analysis: In NMR spectroscopy, selective deuteration can simplify complex spectra, aiding in the determination of the three-dimensional structures of molecules like proteins. thalesnano.comclearsynth.com

Overview of Quaternary Ammonium (B1175870) Compounds in Modern Science and Technology

Quaternary ammonium compounds (QACs), often referred to as "quats," are a diverse class of organic compounds characterized by a positively charged nitrogen atom bonded to four organic groups, which can be alkyl or aryl groups. wikipedia.orgmdpi.com This permanent positive charge imparts unique properties that make them valuable in a wide array of scientific and technological applications. mdpi.com

QACs are widely recognized for their antimicrobial properties and are used as active ingredients in disinfectants, antiseptics, and preservatives. wikipedia.orgnih.govnih.gov Their cationic nature allows them to interact with and disrupt the negatively charged cell membranes of bacteria and the envelopes of certain viruses, leading to cell death or inactivation. wikipedia.orgmedchemexpress.com

In addition to their antimicrobial activity, QACs function as surfactants, fabric softeners, and antistatic agents. wikipedia.orgontosight.ai Their amphiphilic nature, possessing both a hydrophilic (the charged nitrogen head) and a lipophilic (the organic chains) part, allows them to reduce surface tension. wikipedia.org This property is leveraged in detergents and shampoos. wikipedia.orgontosight.ai

In the pharmaceutical and biomedical fields, QACs are utilized as excipients in drug formulations to enhance the stability and delivery of active ingredients. wikipedia.org For instance, the positive charge of QACs can promote bioadhesion to negatively charged biological surfaces, increasing the residence time and penetration of drugs. wikipedia.org Researchers are also exploring their use in advanced applications like the development of antimicrobial biomaterials and targeted drug delivery systems. nih.govontosight.ai

Cetalkonium (B82469) chloride (CKC) is a specific type of QAC, an alkyl-benzyldimethylammonium chloride with a C16 alkyl chain. wikipedia.org It is used as both an active ingredient and an excipient in various pharmaceutical products. wikipedia.org Its properties include being an antiseptic, a cationic surfactant, and having anti-inflammatory characteristics. medchemexpress.comglpbio.com

Rationale for Deuterium Substitution in Cetalkonium Chloride for Specialized Research Applications

The synthesis of Cetalkonium Chloride-d7, a deuterated version of Cetalkonium Chloride, is driven by the need for a highly specific and reliable internal standard in analytical chemistry, particularly for quantitative analysis using mass spectrometry. mybiosource.comglpbio.commedchemexpress.com

When researchers need to accurately measure the concentration of Cetalkonium Chloride in a sample, such as in biological fluids during pharmacokinetic studies or in environmental samples, they require an internal standard that behaves identically to the analyte. scispace.comacanthusresearch.com this compound is the ideal candidate for this purpose.

Here's the rationale for its use:

Co-elution and Similar Ionization: In LC-MS analysis, this compound co-elutes with the non-deuterated Cetalkonium Chloride, meaning they travel through the chromatography column at the same rate. aptochem.com They also exhibit very similar ionization efficiency in the mass spectrometer's ion source. scispace.com

Mass Differentiation: Despite their similar chemical behavior, the mass spectrometer can easily distinguish between Cetalkonium Chloride and this compound due to the mass difference imparted by the seven deuterium atoms. clearsynth.comaptochem.com This allows for separate and accurate measurement of both the analyte and the internal standard.

Improved Accuracy and Precision: By using this compound as an internal standard, any sample loss during extraction, or variations in injection volume or instrument response, are compensated for. clearsynth.comscispace.com This significantly improves the accuracy and precision of the quantitative results. scispace.com

Minimizing Isotopic Exchange: The deuterium atoms in this compound are placed on stable positions within the molecule where they are not easily exchanged with hydrogen atoms from the solvent or matrix. acanthusresearch.com This stability is crucial for maintaining the integrity of the internal standard throughout the analytical process. acanthusresearch.com

In essence, this compound serves as a high-fidelity tracer, enabling researchers to perform robust and reliable quantitative studies of Cetalkonium Chloride. This is critical for applications ranging from pharmaceutical development and quality control to environmental monitoring. clearsynth.comclearsynth.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H46ClN B12429391 Cetalkonium Chloride-d7

Properties

Molecular Formula

C25H46ClN

Molecular Weight

403.1 g/mol

IUPAC Name

[dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methyl]-hexadecyl-dimethylazanium chloride

InChI

InChI=1S/C25H46N.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-26(2,3)24-25-21-18-17-19-22-25;/h17-19,21-22H,4-16,20,23-24H2,1-3H3;1H/q+1;/p-1/i17D,18D,19D,21D,22D,24D2;

InChI Key

SXPWTBGAZSPLHA-IULIFYPESA-M

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])[N+](C)(C)CCCCCCCCCCCCCCCC)[2H])[2H].[Cl-]

Canonical SMILES

CCCCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-]

Origin of Product

United States

Synthetic Methodologies and Isotopic Enrichment Strategies for Cetalkonium Chloride D7

Regioselective Deuteration Techniques for the Cetyl Chain Moiety

While the common form of Cetalkonium (B82469) Chloride-d7 features deuteration on the benzyl (B1604629) group, the synthesis of analogues with a deuterated cetyl (hexadecyl) chain is also of significant interest for metabolic and surfactant studies. europa.eu The primary strategy for deuterating the long alkyl chain involves the isotopic exchange of a suitable precursor, typically hexadecanoic acid (palmitic acid) or its esters.

Heterogeneous catalytic hydrogen-deuterium (H/D) exchange is a robust method for this purpose. This technique commonly employs a platinum group metal catalyst, such as Platinum on carbon (Pt/C), with deuterium (B1214612) oxide (D₂O) serving as the deuterium source. europa.eu To achieve the high levels of isotopic enrichment required for analytical standards, the reaction is often performed under hydrothermal conditions at elevated temperatures and pressures. europa.eu The process typically requires multiple H/D exchange cycles to ensure exhaustive deuteration, where deuterium incorporation can exceed 98%. europa.eu Each cycle involves reacting the fatty acid with fresh catalyst and D₂O. europa.eu

The choice of catalyst and reaction conditions is crucial for achieving regioselectivity, although for precursors to the saturated cetyl chain, exhaustive perdeuteration is often the goal. For instance, the deuteration of lauric acid (a C12 fatty acid) has been successfully demonstrated using a Pt/C catalyst system, a method that is directly applicable to longer-chain fatty acids like palmitic acid. europa.eu The deuterated fatty acid can then be reduced to the corresponding alcohol and subsequently converted to a halide to proceed with the quaternization, or used in other synthetic routes to build the final molecule.

Table 1: Catalytic Systems for Deuteration of Fatty Acid Precursors
Catalyst SystemDeuterium SourceTypical SubstrateKey FindingsReference
Pt/CD₂OSaturated Fatty Acids (e.g., Lauric Acid)Effective for exhaustive perdeuteration under hydrothermal conditions. Requires multiple cycles for >98% incorporation. europa.eu
Pd/CD₂/D₂OUnsaturated/Saturated Fatty AcidsUsed in H/D exchange; can also affect double bonds in unsaturated precursors. Reaction conditions determine selectivity. mdpi.comresearchgate.net
Ruthenium ComplexD₂ GasPolyunsaturated Fatty Acids (PUFAs)Allows for selective deuteration at specific sites, such as bis-allylic positions in PUFAs. nih.gov

Deuterium Incorporation Approaches for the Benzyl and N-Methyl Groups

The synthesis of Cetalkonium Chloride-d7, where the deuterium atoms are located on the benzyl group, relies on different strategies than those used for the alkyl chain. The most direct and efficient method involves the use of a pre-labeled building block in the final step of the synthesis.

Deuteration of the Benzyl Group: The target structure, containing a benzyl-d7 moiety, is most reliably synthesized by reacting N,N-dimethylhexadecylamine with benzyl-d7 chloride. This approach compartmentalizes the isotopic labeling step, allowing for the purification of the deuterated building block to a high degree of isotopic purity before its incorporation into the final molecule. nih.gov

The synthesis of benzyl-d7 chloride itself starts from toluene-d8 (B116792). Toluene-d8 can be prepared via several methods:

Acid-Catalyzed Aromatic Exchange: Toluene (B28343) can be treated with a strong deuterated acid, such as D₂SO₄ in D₂O. This electrophilic aromatic substitution reaction exchanges the five protons on the aromatic ring for deuterium. youtube.com

Metal-Catalyzed HIE: More advanced methods utilize iridium catalysts for hydrogen isotope exchange (HIE), which can efficiently label the aromatic C-H bonds under milder conditions. acs.orgacs.org

Benzylic Exchange: The three protons on the methyl group of toluene are exchanged using a base-catalyzed mechanism. Amine bases like 1,5-diazobicyclo[4.3.0]non-5-ene (DBN) in the presence of D₂O at elevated temperatures are effective for this benzylic deuteration. nih.gov

Once toluene-d8 is obtained, it can be converted to benzyl-d7 chloride via free-radical chlorination.

Deuteration of N-Methyl Groups: Should an analogue with deuterated N-methyl groups be desired (e.g., Cetalkonium Chloride-d6), the synthetic route would be altered. The most common method is the quaternization of a suitable secondary amine with a deuterated methylating agent. For example, hexadecylbenzylamine could be reacted with two equivalents of iodomethane-d3 (B117434) (CD₃I) or dimethyl-d6 sulfate. nih.gov Alternatively, one could start with hexadecylamine (B48584) and perform a reductive amination with formaldehyde-d2 and a deuterated reducing agent, followed by quaternization with benzyl chloride. Direct H/D exchange on the N-methyl groups of a pre-formed quaternary ammonium (B1175870) salt is generally difficult, though studies on related heterocyclic structures like N-methylpyridones have shown that exchange can occur under specific basic conditions. acs.orgacs.org

Table 2: Summary of Deuteration Methods for Benzyl and N-Methyl Moieties
Target MoietyMethodReagents/CatalystDescriptionReference
Aromatic Ring (Phenyl-d5)Electrophilic Aromatic SubstitutionD₂SO₄ / D₂OClassic method for perdeuteration of benzene (B151609) rings via an arenium ion intermediate. youtube.com
Aromatic Ring (Phenyl-d5)Iridium-Catalyzed HIE[Ir(cod)Cl]₂ / Ligand / D₂ GasModern, highly efficient method for selective H/D exchange on aromatic systems. acs.org
Benzylic Position (-CD₃)Base-Catalyzed ExchangeDBN / D₂OEffective for deuterating protons alpha to an aromatic ring via a stabilized carbanion. nih.gov
N-Methyl Groups (-N(CD₃)₂)Quaternization / AlkylationCD₃I or (CD₃)₂SO₄Direct and high-yielding method using a deuterated alkylating agent on a secondary amine. nih.gov

Reaction Pathway Analysis and Mechanistic Insights into Deuteration Processes

Understanding the reaction mechanisms is fundamental to controlling and optimizing the synthesis of deuterated compounds.

Catalytic H/D Exchange on Alkyl Chains: The mechanism on a heterogeneous catalyst like Pt/C involves the activation of C-H bonds. The substrate adsorbs onto the metal surface, where a C-H bond undergoes oxidative addition to a platinum atom. This forms a metal-alkyl hydride intermediate. Subsequent exchange with deuterium from the D₂O solvent pool and reductive elimination regenerates the alkyl chain with a C-D bond in place of the C-H bond. This process repeats, leading to scrambling and eventual high-level deuteration across the chain. europa.eu

Electrophilic Aromatic Deuteration: This reaction follows the classic S_EAr mechanism. A deuteron (B1233211) (D⁺), generated from a strong deuterated acid, acts as the electrophile. The π-electrons of the aromatic ring attack the D⁺, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. A weak base in the mixture, such as D₂O or DSO₄⁻, then removes a proton (H⁺) from the carbon atom bearing the new deuterium, restoring aromaticity and resulting in a net H/D exchange. youtube.com

Base-Catalyzed Benzylic Deuteration: The increased acidity of benzylic protons allows a sufficiently strong base (e.g., DBN) to abstract a proton, forming a benzylic carbanion. This carbanion is stabilized by delocalization of the negative charge into the aromatic ring. Subsequent quenching of this anionic intermediate by a deuterium donor, such as D₂O, introduces a deuterium atom at the benzylic position. nih.gov

Quaternary Ammonium Salt Formation: The final step in the synthesis of this compound is the quaternization of N,N-dimethylhexadecylamine with benzyl-d7 chloride. This reaction proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism. The nitrogen atom of the tertiary amine acts as the nucleophile, using its lone pair of electrons to attack the electrophilic benzylic carbon of benzyl-d7 chloride. This forms a new C-N bond and displaces the chloride ion as the leaving group, resulting in the formation of the positively charged quaternary ammonium cation. nih.govgoogle.com

Optimization of Isotopic Purity and Scalability in this compound Synthesis

The utility of this compound as an internal standard is directly dependent on its isotopic purity and the scalability of its synthesis.

Optimization of Isotopic Purity: Achieving high isotopic purity (typically >98% D) is paramount. This requires careful control over several factors:

High-Purity Reagents: The use of highly enriched deuterium sources, such as D₂O (≥99.8%) and pre-labeled intermediates (e.g., benzyl-d7 chloride) with high isotopic content, is essential. nih.gov

Reaction Conditions: Optimization of parameters like temperature, pressure, reaction time, and catalyst loading is critical to maximize deuterium incorporation while minimizing side reactions, thermal decomposition, or incomplete exchange. epj-conferences.orgresearchgate.net

Table 3: Analytical Techniques for Isotopic Purity Assessment
TechniqueInformation ProvidedApplication NotesReference
High-Resolution Mass Spectrometry (HR-MS)Overall % Deuterium incorporation, distribution of isotopologues (d₀, d₁, d₂, etc.).Provides precise mass data to calculate the extent of labeling. rsc.org
¹H NMR SpectroscopySite of deuteration, relative amount of remaining protons.Deuterated positions show a disappearance or significant reduction in signal intensity. nih.govrsc.org
²H NMR SpectroscopyDirect confirmation of the location of deuterium atoms.Provides a spectrum showing signals only from the deuterium nuclei. epj-conferences.org

Optimization of Scalability: For industrial or large-scale production, the synthetic route must be efficient, robust, and cost-effective.

Convergent Synthesis: The strategy of using a pre-synthesized, highly pure deuterated building block like benzyl-d7 chloride in the final step is highly advantageous for scalability. It simplifies downstream purification and ensures consistent quality of the final product. nih.gov

Catalyst Choice: For the preparation of deuterated precursors, heterogeneous catalysts are preferred as they can be easily recovered by filtration and potentially recycled, reducing costs and waste. nih.gov

Flow Chemistry: Modern flow synthesis methods offer significant advantages over traditional batch processing for deuteration reactions. Flow reactors provide superior control over temperature and pressure, enhance safety, and can increase throughput, making them ideal for the scalable production of deuterated intermediates. tn-sanso.co.jp

By combining optimized catalytic methods, well-designed synthetic routes, and rigorous analytical quality control, this compound can be produced with the high isotopic purity and on the scale required for its critical applications.

Advanced Spectroscopic and Chromatographic Characterization of Cetalkonium Chloride D7

Deuterium (B1214612) Nuclear Magnetic Resonance (D-NMR) Spectroscopy for Isotopic Labeling Confirmation and Distribution

Deuterium Nuclear Magnetic Resonance (²H NMR) spectroscopy is a definitive technique for confirming the presence and location of deuterium atoms within a molecule. wikipedia.orgmagritek.com Unlike proton (¹H) NMR, ²H NMR specifically detects deuterium nuclei, which possess a spin quantum number of 1. wikipedia.org This property makes ²H NMR an invaluable tool for verifying the successful incorporation of deuterium during the synthesis of Cetalkonium (B82469) Chloride-d7 and for determining the isotopic enrichment at specific molecular positions.

In the case of Cetalkonium Chloride-d7, the deuterium atoms are located on the terminal methyl group of the hexadecyl (cetyl) chain. A typical ²H NMR spectrum of this compound would exhibit a distinct resonance signal corresponding to these deuterons. The chemical shift of this signal, while similar to the corresponding protons in the non-labeled compound, provides confirmation of the deuteration site. magritek.com

The integration of the ²H NMR signal, when compared to a known internal standard, can be used to quantify the level of deuterium incorporation, thus providing a measure of the isotopic enrichment. wiley.comnih.gov For highly deuterated compounds like this compound (where deuterium enrichment is typically greater than 98 atom%), ²H NMR is often more informative than ¹H NMR, as the residual proton signals in the latter can be very weak. sigmaaldrich.com Furthermore, the line shape in solid-state ²H NMR can provide insights into the molecular dynamics and orientation of the deuterated alkyl chain. wikipedia.org

Table 1: Expected ²H NMR Characteristics for this compound

ParameterExpected ObservationSignificance
Chemical Shift A distinct resonance in the aliphatic region, shifted slightly from the corresponding ¹H signal.Confirms the presence of deuterium on the alkyl chain.
Signal Multiplicity Typically a singlet, unless significant quadrupolar coupling or restricted motion is present.Indicates the chemical environment of the deuterium atoms.
Integration Proportional to the number of deuterium atoms.Allows for the determination of isotopic enrichment when compared to a standard. wiley.comnih.gov

High-Resolution Mass Spectrometry (HRMS) for Isotopic Abundance and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the characterization of isotopically labeled compounds, offering high mass accuracy and resolution. nih.govalmacgroup.com This enables the precise determination of the elemental composition of ions and the differentiation of isotopologues.

For this compound, HRMS is employed to accurately measure the mass of the molecular ion and confirm its elemental formula, C₂₅H₃₉D₇NCl. The high resolution allows for the clear separation of the peak corresponding to the deuterated species from any residual non-deuterated (d₀) or partially deuterated species. nih.gov By analyzing the relative intensities of these isotopologue peaks, the isotopic abundance and purity of the this compound sample can be accurately calculated. libretexts.org

Furthermore, tandem mass spectrometry (MS/MS) experiments performed on an HRMS instrument are crucial for elucidating the fragmentation pathways of this compound. mdpi.com By inducing fragmentation of the precursor ion and analyzing the masses of the resulting product ions with high accuracy, the location of the deuterium label can be confirmed. dea.gov For instance, fragmentation of the alkyl chain would result in product ions that retain or lose the seven deuterium atoms, depending on the cleavage site. This information is invaluable for confirming the structural integrity of the labeled compound. Common fragmentation pathways for quaternary ammonium (B1175870) compounds involve the loss of the alkyl chains and cleavage within the benzyl (B1604629) group. researchgate.net

Table 2: Illustrative HRMS Data for this compound

IonCalculated m/zObserved m/zMass Accuracy (ppm)Significance
[M]⁺ (C₂₅H₃₉D₇N⁺)365.4196365.4194-0.5Confirms the elemental composition and successful deuteration.
Fragment Ion (e.g., loss of benzyl group)VariesVaries< 2Helps to elucidate fragmentation pathways and confirm label position.
d₀ Impurity [M]⁺ (C₂₅H₄₆N⁺)358.3730358.3728-0.6Allows for the quantification of isotopic purity.

Infrared and Raman Spectroscopic Analysis of Deuteration-Induced Vibrational Shifts

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the molecular structure and bonding within a compound. The substitution of hydrogen with deuterium leads to predictable shifts in the vibrational frequencies of specific bonds, primarily due to the increased mass of deuterium. nih.gov

In this compound, the most significant changes in the IR and Raman spectra, compared to the non-deuterated analogue, are expected in the C-D stretching region. The C-H stretching vibrations, typically observed in the 2800-3000 cm⁻¹ region, will be accompanied or replaced by C-D stretching vibrations at a lower frequency, generally in the 2100-2200 cm⁻¹ range. acs.orgresearchgate.net The observation of these C-D stretching bands provides direct evidence of deuteration.

Raman spectroscopy is particularly well-suited for observing the symmetric vibrations of the quaternary ammonium headgroup and the C-D stretching modes of the alkyl chain. researchgate.net The position and width of the C-D stretching bands can also be sensitive to the conformation and packing of the alkyl chains. nih.govznaturforsch.com IR spectroscopy, on the other hand, is effective for observing changes in the bending and rocking modes of the CH₂ and CD₃ groups. nih.govresearchgate.netmdpi.com

Table 3: Expected Vibrational Shifts in this compound

Vibrational ModeTypical Frequency (cm⁻¹) (Non-deuterated)Expected Frequency (cm⁻¹) (d₇-labeled)Spectroscopic Technique
C-H Stretch (alkyl)2850 - 29602850 - 2960 (residual)IR, Raman
C-D Stretch (terminal methyl)N/A~2100 - 2200IR, Raman
CH₂ Scissoring~1465~1465IR
Quaternary N⁺(CH₃)₂ Symmetric Stretch~750~750Raman

Chromatographic Methodologies (e.g., LC-MS/MS) for Assessing Isotopic Purity and Impurity Profiling

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the separation, identification, and quantification of compounds in complex mixtures. acs.orgnih.gov For this compound, LC-MS/MS serves two primary purposes: the assessment of isotopic purity and the profiling of any potential impurities. almacgroup.comresearchgate.net

An LC method is first developed to achieve good chromatographic separation of Cetalkonium Chloride from any related substances or degradation products. nih.gov The high selectivity of the mass spectrometer, particularly when operated in selected reaction monitoring (SRM) mode, allows for the specific detection of this compound even in the presence of a large excess of the non-deuterated form or other matrix components. enovatia.commdpi.com

To assess isotopic purity, specific SRM transitions for both the deuterated (d₇) and non-deuterated (d₀) forms of Cetalkonium Chloride are monitored. By comparing the peak areas of these two transitions, the percentage of the d₀ impurity can be accurately determined. almacgroup.com This is crucial for ensuring the quality of the internal standard, as a high isotopic purity minimizes interference and improves the accuracy of quantitative analyses. youtube.com

Table 4: Representative LC-MS/MS Parameters for this compound Analysis

ParameterValue/DescriptionPurpose
LC Column C18 reverse-phaseSeparation of Cetalkonium Chloride from impurities.
Mobile Phase Gradient of acetonitrile (B52724) and water with a modifier (e.g., formic acid)Elution of the analyte.
Ionization Mode Positive Electrospray Ionization (ESI+)Efficient ionization of the quaternary ammonium compound.
SRM Transition (d₇) m/z 365.4 → [specific fragment ion]Quantification of this compound.
SRM Transition (d₀) m/z 358.4 → [specific fragment ion]Quantification of non-deuterated impurity.

Analytical Methodologies and Applications of Cetalkonium Chloride D7 in Quantitative Research

Development and Validation of Stable Isotope Dilution Assay (SIDA) Methods

Stable Isotope Dilution Assay (SIDA) is a powerful quantitative technique that relies on the addition of a known quantity of a stable isotope-labeled standard, such as Cetalkonium (B82469) Chloride-d7, to a sample before processing. This labeled standard, often referred to as an internal standard, exhibits nearly identical chemical and physical properties to the native analyte (Cetalkonium Chloride). glpbio.com Consequently, it experiences the same effects during sample extraction, cleanup, and analysis, including any loss of analyte or variations in instrument response. By measuring the ratio of the native analyte to the labeled internal standard, typically using mass spectrometry, highly accurate and precise quantification can be achieved.

Matrix effects present a significant challenge in quantitative analysis, especially when using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). These effects arise from co-eluting components from the sample matrix that can either suppress or enhance the ionization of the target analyte, leading to inaccurate results. For quaternary ammonium (B1175870) compounds like Cetalkonium Chloride, matrix effects can be pronounced in complex samples such as fruits, vegetables, and environmental sludge. researchgate.net

The use of Cetalkonium Chloride-d7 in a SIDA is the most effective strategy to compensate for these matrix effects. Because the deuterated standard co-elutes with the unlabeled analyte and has the same chemical properties, it is affected by matrix interferences in the same way. Therefore, the ratio of the analyte to the internal standard remains constant, even if the absolute signal intensity of both compounds is suppressed or enhanced.

Studies on the parent compound, benzalkonium chloride (a close structural relative), have demonstrated the limitations of other compensation strategies. For instance, using a simple solvent-based calibration can lead to significant underestimation of the analyte concentration due to signal suppression. researchgate.net While matrix-matched calibration, where standards are prepared in a blank matrix extract, offers an improvement, it may not account for sample-to-sample variability. The standard addition method provides accurate results but can be more labor-intensive. researchgate.net SIDA using a stable isotope-labeled internal standard like this compound inherently corrects for these issues across each individual sample, providing the most robust compensation for matrix effects. researchgate.net

Table 1: Comparison of Quantification Strategies to Compensate for Matrix Effects in the Analysis of Structurally-Related Quaternary Ammonium Compounds

Quantification StrategyPrincipleEffectiveness in Compensating for Matrix EffectsLimitations
Solvent CalibrationCalibration curve is prepared in a pure solvent.Poor; highly susceptible to signal suppression or enhancement. researchgate.netDoes not account for any matrix interferences. researchgate.net
Matrix-Matched CalibrationCalibration curve is prepared in an extract from a blank sample, assumed to be free of the analyte.Moderate; corrects for the average matrix effect of a given matrix type. researchgate.netDoes not account for variability between individual samples; finding a true blank matrix can be difficult.
Standard AdditionKnown amounts of standard are added directly to aliquots of the sample; concentration is determined by extrapolation.High; corrects for matrix effects specific to each individual sample. researchgate.netRequires more sample volume and is more time-consuming and costly per sample. researchgate.net
Stable Isotope Dilution Assay (SIDA)A known amount of a stable isotope-labeled internal standard (e.g., this compound) is added to each sample prior to analysis.Excellent; provides the most accurate correction by accounting for analyte loss during sample preparation and sample-specific matrix effects.Requires the availability of a suitable labeled internal standard and use of a mass spectrometer.

The validation of any analytical method is crucial to ensure its reliability. certified-laboratories.com For a SIDA method using this compound, key parameters are assessed according to established guidelines, such as those from the International Council for Harmonisation (ICH). nih.gov

Precision: This measures the closeness of agreement between a series of measurements from the same homogeneous sample. It is typically expressed as the relative standard deviation (RSD). For quantitative methods, repeatability (within-run precision) and intermediate precision (between-run precision) are evaluated, with an acceptance criterion often set at an RSD of less than 15%. nih.gov

Accuracy: This refers to the closeness of the measured value to the true value. It is often determined through recovery studies by spiking a blank matrix with a known concentration of the analyte. The result is expressed as a percentage recovery, with typical acceptance criteria falling within 80-120% or 85-115% of the true value, depending on the concentration level. nih.gov

Linearity and Range: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specific range. This is evaluated by analyzing a series of standards at different concentrations and is confirmed if the calibration curve yields a coefficient of determination (r²) of 0.99 or greater. nih.gov The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable precision, accuracy, and linearity. nih.gov

The LOD and LOQ define the lower performance limits of an analytical method. nih.gov

Limit of Detection (LOD): This is the lowest amount of an analyte in a sample that can be reliably distinguished from a blank but not necessarily quantified with acceptable precision. nih.govicp-forests.org

Limit of Quantification (LOQ): This is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov The LOQ is a critical parameter for reporting trace levels of contaminants.

These limits are often estimated based on the standard deviation of the response of blank samples or from the parameters of a calibration curve. According to ICH guidelines, they can be calculated using the following formulas, where 'σ' is the standard deviation of the response (often from blank measurements or the y-intercept of the regression line) and 'S' is the slope of the calibration curve. sepscience.com

LOD = 3.3 x (σ / S) sepscience.com

LOQ = 10 x (σ / S) sepscience.com

These calculated values must then be experimentally verified by analyzing samples spiked at the determined concentrations to confirm that the LOQ can be measured with acceptable accuracy and precision. sepscience.com

Utilization of this compound as an Internal Standard in Complex Biological Matrices (Non-Human)

In the analysis of complex non-human biological matrices, such as sludge, animal tissues, or microbial cultures, significant sample preparation is often required. This can lead to variable analyte loss. This compound is an ideal internal standard for these applications. glpbio.com When added at the beginning of the sample preparation process, it tracks the native Cetalkonium Chloride through every step, including extraction, centrifugation, and cleanup. Any loss of the native analyte is mirrored by a proportional loss of the deuterated standard. This ensures that the final measured ratio remains unaffected, leading to accurate quantification even with imperfect and variable sample recovery. Research into the analysis of related quaternary ammonium compounds in sludge has highlighted matrix effects ranging from -25.5% to +7.2%, underscoring the necessity of an effective internal standard like this compound for accurate analysis in such matrices. researchgate.net

Quantitative Analysis in Environmental Samples and Material Extracts

Cetalkonium Chloride is used as a surfactant, fungicide, and anti-infective agent, which can lead to its presence in various environmental compartments and on treated materials. pharmaffiliates.commybiosource.com Quantitative analysis in matrices such as soil, water, and extracts from materials like textiles or leather requires robust analytical methods to overcome matrix complexity. nih.gov

The application of SIDA with this compound is highly advantageous for these sample types. For example, when testing for residues in soil or water, organic matter and dissolved salts can cause significant matrix effects. nih.gov Similarly, analyzing extracts from leather or silicone-based water repellents, where Cetalkonium Chloride may be used as a mildew preventive, involves complex chemical matrices that can interfere with quantification. pharmaffiliates.commybiosource.com By using this compound as an internal standard, analysts can achieve reliable and accurate measurements, ensuring that reported concentrations truly reflect the level of contamination or presence in the sample.

Table 2: Method Performance Data for Analysis of Structurally-Related Quaternary Ammonium Compounds in a Complex Matrix (Sludge)

ParameterPerformance MetricResult/Value
Linearity (Concentration Range)Coefficient of Determination (R²)> 0.999 researchgate.net
Matrix EffectSignal Suppression/Enhancement-25.5% to +7.2% researchgate.net
Method Detection Limits (MDLs)ng/g3.0 ng/g researchgate.net

Data adapted from a study on structurally similar compounds, illustrating typical performance in a complex matrix where a labeled internal standard is critical. researchgate.net

Mechanistic and Kinetic Investigations Employing Cetalkonium Chloride D7

Elucidation of Degradation Pathways of Quaternary Ammonium (B1175870) Compounds via Deuterium (B1214612) Tracing

Deuterium tracing with compounds like cetalkonium (B82469) chloride-d7 is a powerful technique for elucidating the complex degradation pathways of quaternary ammonium compounds. By tracking the deuterated fragments, scientists can identify the initial steps and subsequent transformations that these molecules undergo in various environments.

The degradation of QACs like benzalkonium chlorides (BACs) can be initiated through processes such as dealkylation or debenzylation. nih.govresearchgate.net For instance, studies on similar QACs have shown that the initial step can be the cleavage of the C-N bond, leading to the formation of metabolites like benzyldimethylamine. researchgate.net Subsequent demethylation and deamination reactions can further break down the molecule into simpler, less toxic compounds such as benzaldehyde (B42025) and benzoic acid. researchgate.net In the context of cetalkonium chloride-d7, the presence of the deuterium label on the benzyl (B1604629) group would allow for unambiguous identification of benzyl-containing intermediates during degradation, confirming the specific bonds that are cleaved.

Microbial communities play a significant role in the breakdown of QACs in environments like wastewater treatment plants. nih.govresearchgate.net Metatranscriptomic analysis of such communities has helped in identifying the genes and enzymes, such as amine oxidases, responsible for initiating BAC degradation. nih.gov Using this compound in such studies would provide definitive evidence of the metabolic pathways by tracing the incorporation of deuterium into various metabolic products.

Studies of Chemical Reaction Mechanisms and Intermediates Using Kinetic Isotope Effects (KIEs)

The kinetic isotope effect (KIE) is a powerful tool for investigating reaction mechanisms, and the use of deuterated compounds like this compound is central to these studies. wikipedia.orglibretexts.org A KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org The magnitude of the KIE can provide valuable information about the rate-determining step of a reaction and the nature of the transition state. princeton.edu

In the context of this compound, the deuterium atoms are located on the benzyl group. nih.gov This allows for the study of secondary kinetic isotope effects (SKIEs) in reactions involving this part of the molecule. libretexts.orgcdnsciencepub.com SKIEs are observed when the isotopically labeled atom is not directly involved in bond breaking in the rate-determining step. libretexts.org For example, a change in hybridization at the carbon atom attached to the deuterium atoms from sp3 to sp2 would typically result in a normal KIE (kH/kD > 1), while a change from sp2 to sp3 would lead to an inverse KIE (kH/kD < 1). wikipedia.org

Studies on the nucleophilic substitution reactions of similar quaternary ammonium salts have utilized KIEs to distinguish between SN1 and SN2 mechanisms. cdnsciencepub.com For instance, a large secondary α-deuterium KIE was observed in the reaction of a benzyldimethylphenylammonium (B12820111) ion, suggesting a mechanism that deviates from a simple SN2 process under certain conditions. cdnsciencepub.com By measuring the KIE for reactions involving this compound, researchers can gain insights into the transition state structure and the degree of bond breaking and forming at the benzylic position.

The use of KIEs extends to various types of reactions, including eliminations and enzyme-catalyzed processes. princeton.eduepfl.ch The data obtained from these studies are crucial for building accurate models of reaction mechanisms and for understanding the fundamental principles that govern chemical reactivity.

Investigation of Physicochemical Stability and Environmental Transformation Processes

The physicochemical stability and environmental transformation of cetalkonium chloride are critical factors in determining its environmental fate and potential impact. nih.govnih.gov this compound can be used as a tracer to study these processes with high precision.

Physicochemical Properties: Cetalkonium chloride is a solid with a melting point between 53-56 °C. lgcstandards.com It is stable under normal conditions but can decompose upon heating, potentially forming toxic gases. lgcstandards.com It is also incompatible with strong oxidizing agents and bases. lgcstandards.com The deuterated form, this compound, is expected to have very similar physicochemical properties to its non-deuterated counterpart.

Environmental Fate: Quaternary ammonium compounds like cetalkonium chloride are known to be discharged into wastewater systems after use. nih.govsci-hub.se Their fate in the environment is governed by a combination of biodegradation, sorption to solids, and potentially photochemical degradation. nih.govresearchgate.netrsc.org

Biodegradation: While QACs are generally biodegradable, the rate and extent can vary depending on the specific structure and environmental conditions. rsc.orgorst.edu Some studies suggest that compounds with benzyl groups, like cetalkonium chloride, may be more resistant to biodegradation. sci-hub.se

Sorption: Due to their cationic nature, QACs have a strong tendency to sorb to negatively charged surfaces like sludge, soil, and sediment. nih.govresearchgate.netorst.edu This sorption can reduce their bioavailability and toxicity in the water column but can lead to their accumulation in solids. researchgate.netorst.edu

Photochemical Degradation: Photolysis can be a degradation pathway for some QACs, particularly those containing aromatic groups that can absorb sunlight. rsc.org However, for many QACs, reaction with hydroxyl radicals is expected to be the dominant photochemical degradation process in surface waters. rsc.org

By using this compound, researchers can track its movement and transformation in complex environmental matrices, providing valuable data for environmental risk assessments.

Probing Intermolecular Interactions and Self-Assembly Dynamics in Solution

As a cationic surfactant, cetalkonium chloride exhibits self-assembly behavior in solution, forming structures such as micelles and liquid crystalline phases. capes.gov.brnih.govdrugbank.com this compound is a valuable probe for studying these phenomena, particularly when used in conjunction with techniques like nuclear magnetic resonance (NMR) spectroscopy. capes.gov.brresearchgate.net

The self-assembly of surfactants is driven by the hydrophobic effect, where the nonpolar alkyl chains aggregate to minimize their contact with water, while the polar headgroups remain exposed to the aqueous environment. nih.govsharif.edu The nature of the counterion can significantly influence the self-assembly behavior of ionic surfactants. nih.gov For instance, studies on didodecyldimethylammonium (B1216837) (DDA+) surfactants with different counterions have shown the formation of various structures, including lamellar and cubic liquid crystalline phases. capes.gov.brnih.gov

The use of deuterated solvents (like D2O) or deuterated surfactants in NMR studies allows for the suppression of certain signals, making it easier to study the structure and dynamics of the aggregates. capes.gov.brresearchgate.net For example, water deuteron (B1233211) NMR can be used to study phase equilibria in surfactant-water systems. capes.gov.br

The ability to trigger the self-assembly and disassembly of surfactants using external stimuli like pH or temperature is an area of active research with potential applications in areas like controlled release. nih.govtudelft.nl The insights gained from studying the fundamental self-assembly behavior of compounds like this compound can contribute to the design of such advanced materials.

Biophysical and Structural Characterization Studies Utilizing Deuterated Cetalkonium Chloride

Deuterium (B1214612) NMR Spectroscopy for Membrane Interaction Dynamics in Model Systems (e.g., Lipid Bilayers, Micelles)

Deuterium Nuclear Magnetic Resonance (²H NMR) spectroscopy is a powerful technique for probing the dynamics and order of molecules in anisotropic environments like lipid bilayers and micelles. nih.govrero.ch By selectively deuterating specific positions on a molecule, such as the benzyl (B1604629) group in Cetalkonium (B82469) Chloride-d7, researchers can obtain detailed information about the orientation and mobility of that particular segment. rero.ch

In a typical study, Cetalkonium Chloride-d7 would be incorporated into model membrane systems, such as lipid bilayers composed of phospholipids (B1166683) like dipalmitoylphosphatidylcholine (DPPC) or into micelles. nih.govacs.org The ²H NMR spectrum of the deuterated surfactant would then be recorded. The resulting spectrum for a molecule in an ordered environment, like a lipid bilayer, is characterized by a quadrupolar splitting (ΔνQ), which is directly proportional to the order parameter (SCD) of the C-D bond vector. rero.ch This order parameter provides a measure of the time-averaged orientation and the motional freedom of the deuterated segment.

Research Findings:

Studies on similar deuterated surfactants have shown that the quadrupolar splitting, and thus the order parameter, is sensitive to the location of the surfactant within the lipid assembly. For instance, the benzyl headgroup of this compound, being at the interface between the hydrophobic core and the aqueous environment, would be expected to have a relatively high order parameter, indicating restricted motion. nih.gov As one moves down the alkyl chain (if it were deuterated), the order parameter typically decreases, reflecting increased motional freedom towards the center of the bilayer or micelle.

The interaction of this compound with lipid bilayers can also be monitored by observing changes in the ²H NMR spectra of deuterated lipids in the presence of the surfactant. The incorporation of the cationic surfactant can perturb the packing of the lipid acyl chains, leading to changes in their order parameters. These changes can provide insights into how CKC modulates membrane fluidity and organization. nih.govacs.org

Model System Deuterated Species Typical Observation Interpretation
DPPC Lipid BilayerThis compound (benzyl group)A distinct quadrupolar splitting is observed.The benzyl headgroup is located at the bilayer interface with restricted motion.
Micellar SolutionThis compound (benzyl group)A narrower signal compared to bilayers, but still showing some residual anisotropy.The headgroup is at the micelle-water interface, with more motional freedom than in a bilayer.
DPPC-d62 BilayerCetalkonium Chloride (non-deuterated)A decrease in the quadrupolar splittings of the deuterated lipid acyl chains.CKC disrupts the packing of the lipid chains, increasing membrane fluidity.

Application in Neutron Scattering for Structural Elucidation of Surfactant Assemblies and Interfaces

Neutron scattering, particularly Small-Angle Neutron Scattering (SANS), is a premier technique for determining the size, shape, and internal structure of surfactant assemblies like micelles and vesicles in solution. nih.gov The power of SANS is greatly enhanced by the use of deuterated molecules due to the significant difference in the neutron scattering length of hydrogen and deuterium. nih.gov This allows for a technique called contrast variation, where the scattering contrast between different components of a system can be manipulated to highlight specific structures. nist.gov

By using this compound, researchers can selectively "hide" or "highlight" the surfactant in SANS experiments. For example, by preparing a solution of this compound in a mixture of D₂O and H₂O that matches the scattering length density of the deuterated surfactant, the scattering from the surfactant itself becomes negligible. This "contrast matching" allows for the direct observation of any associated molecules, such as a solubilized drug or a bound protein. acs.orgnist.gov

Research Findings:

SANS studies on similar deuterated cationic surfactants have been instrumental in characterizing the structure of their micelles. researchgate.net By fitting the SANS data to various models (e.g., spherical, ellipsoidal, cylindrical), detailed information about the aggregation number (the number of surfactant molecules per micelle), the core and shell dimensions, and the inter-micellar interactions can be obtained.

For instance, a SANS experiment with this compound could be designed to determine its aggregation number and micellar shape at different concentrations and ionic strengths. The use of the deuterated form would allow for precise determination of the core radius, which is primarily composed of the hydrophobic alkyl chains, and the shell thickness, which includes the deuterated benzyl headgroup and associated counterions. acs.org

Experimental Condition Technique Information Gained
This compound in D₂OSANSOverall micelle size and shape.
This compound in a specific H₂O/D₂O mixtureContrast Variation SANSDetermination of the aggregation number and the location of solubilized molecules.
Perdeuterated Cetalkonium Chloride in H₂OSANSDetailed structure of the surfactant's hydrophobic core. tandfonline.com

Investigation of Surfactant-Protein and Surfactant-Nucleic Acid Interactions in Vitro

The interaction of surfactants with biological macromolecules like proteins and nucleic acids is of fundamental importance in areas ranging from drug delivery to biotechnology. Cetalkonium chloride, being a cationic surfactant, is expected to interact strongly with negatively charged biomolecules such as DNA and many proteins. nih.govnih.govmdpi.com The use of this compound in conjunction with techniques like NMR or neutron scattering can provide detailed structural and dynamic information about these interactions.

Surfactant-Protein Interactions:

The binding of surfactants to proteins can lead to a range of effects, from stabilization to denaturation. In vitro studies using this compound could employ techniques like solution NMR to probe the binding site of the surfactant on a protein. nih.gov By monitoring changes in the NMR spectrum of a ¹⁵N-labeled protein upon addition of the deuterated surfactant, the protein residues involved in the interaction can be identified. The deuteration of the surfactant is advantageous as it minimizes signal overlap from the surfactant itself in proton NMR spectra. tandfonline.com

Surfactant-Nucleic Acid Interactions:

Cationic surfactants are known to bind to and condense DNA, a process that is critical for gene therapy applications. nih.govnih.gov The interaction of this compound with DNA could be studied using techniques like SANS with contrast variation. By using deuterated DNA and protiated Cetalkonium Chloride, or vice versa, the structure of the resulting DNA-surfactant complex can be elucidated. Such studies can reveal how the surfactant molecules arrange themselves along the DNA chain and how this leads to the compaction of the DNA molecule.

Biomolecule Technique Potential Findings
Bovine Serum Albumin (BSA)Solution NMR with ¹⁵N-labeled BSAIdentification of the specific amino acid residues in BSA that interact with this compound.
Plasmid DNASmall-Angle Neutron Scattering (SANS)Characterization of the structure of the DNA-Cetalkonium Chloride-d7 complex, including the degree of DNA compaction.
RNAFluorescence SpectroscopyDetermination of the binding affinity and stoichiometry of the this compound-RNA interaction. nih.gov

Deuterium Exchange Studies for Conformational Dynamics and Solvent Accessibility

Hydrogen-deuterium exchange (HDX) coupled with mass spectrometry (MS) is a powerful technique for studying the conformational dynamics and solvent accessibility of proteins. nih.govnih.govyoutube.com While this technique typically involves the exchange of labile amide protons in the protein backbone with deuterium from a D₂O buffer, the use of deuterated surfactants like this compound can provide complementary information, particularly in studies of membrane proteins or protein-surfactant complexes.

In a typical HDX-MS experiment, a protein is incubated in a D₂O buffer for various amounts of time. The exchange reaction is then quenched by lowering the pH and temperature, and the protein is digested into peptides. The mass of these peptides is then measured by mass spectrometry. The increase in mass due to deuterium incorporation provides information about which regions of the protein are solvent-exposed and conformationally flexible. youtube.com

When studying a protein that is solubilized by a surfactant, the surfactant micelles can shield parts of the protein from the solvent, thereby reducing the rate of deuterium exchange in those regions. By comparing the HDX profile of a protein in the presence of protiated versus deuterated Cetalkonium Chloride, one could potentially distinguish between the regions of the protein that are shielded by the surfactant and those that are intrinsically protected due to their secondary or tertiary structure.

Furthermore, deuterium exchange can also be studied directly on the surfactant molecules themselves, although this is less common. For this compound, the deuterium atoms on the benzyl group are not readily exchangeable. However, if other positions on the molecule were deuterated, their exchange rates could provide information about their solvent accessibility within a micelle or when bound to a protein. nih.govnih.gov

Environmental Fate and Transport Research Employing Cetalkonium Chloride D7

Analytical Tracing and Identification of Environmental Degradation Products

Cetalkonium (B82469) Chloride-d7 is instrumental in the analytical tracing of its non-deuterated analogue in complex environmental matrices. In a common analytical approach known as isotope dilution analysis, a known amount of Cetalkonium Chloride-d7 is added to an environmental sample (e.g., water, soil, or sludge) as a surrogate or internal standard. Because the deuterated form is chemically identical to the native compound, it behaves similarly during sample extraction, cleanup, and analysis. Its distinct mass, however, allows it to be separately identified by mass spectrometry (MS). This technique enables accurate quantification of the native Cetalkonium Chloride by correcting for any losses that may occur during the analytical procedure.

A study focused on the metabolism of benzalkonium chlorides (BACs), which include cetalkonium chloride, utilized d7-benzyl labeled BAC substrates to investigate their transformation. The research confirmed that oxidation occurs on the alkyl chain region of the molecule. nih.gov Metabolites of the d7-benzyl labeled BAC substrates retained all seven deuterium (B1214612) atoms, which provided clear evidence that N-dealkylation (the removal of the alkyl group from the nitrogen atom) was not a degradation pathway. nih.gov

In research focused on developing robust analytical methods for quantifying QACs in soil and sewage sludge, a deuterated BAC-12 (a close structural relative of cetalkonium chloride) was employed as an injection standard. nih.gov This ensures the accuracy of the quantification by accounting for variations in the response of the analytical instrument. nih.gov Such precise analytical methods are a prerequisite for accurately studying the degradation of these compounds in the environment.

Sorption and Desorption Dynamics in Aquatic and Soil Matrices

The environmental mobility and bioavailability of Cetalkonium Chloride are significantly influenced by its sorption (adhesion) to soil particles and sediment in aquatic systems. Research on benzalkonium chlorides (BACs) has shown that these compounds have a strong tendency to adsorb to the organic fraction of soils. uwo.ca

Studies on the adsorption of two common BACs, benzyl (B1604629) dimethyl dodecyl ammonium (B1175870) chloride (BDDA) and benzyl dimethyl tetradecyl ammonium chloride (BDTA), to various agricultural soils revealed that the compound with the longer alkyl chain (BDTA) exhibited stronger adsorption. uwo.ca The data for BAC adsorption to agricultural soils were found to fit the Langmuir model well, which suggests the formation of a monolayer of the compound on the surface of the soil particles. uwo.ca The organic carbon-normalized adsorption coefficients (Log Koc) for these BACs in soils were greater than 4, indicating a high tendency for retention in soil. uwo.ca

Column experiments designed to simulate the leaching of BACs through soil confirmed their low mobility. In these tests, less than 1% of the available BDDA leached through a sandy loam soil column, suggesting a low probability of these compounds becoming bioavailable through leaching at environmentally relevant concentrations. uwo.ca

Interactive Data Table: Adsorption of Benzalkonium Chlorides in Agricultural Soils

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Future Directions and Emerging Research Avenues for Cetalkonium Chloride D7

Integration with Advanced Analytical Platforms and Hyphenated Techniques

The foremost application of Cetalkonium (B82469) Chloride-d7 is as a stable isotope-labeled (SIL) internal standard in quantitative analyses, particularly those using mass spectrometry (MS). aptochem.comclearsynth.com The future in this domain lies in its integration with increasingly sophisticated analytical platforms and hyphenated techniques, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The rationale for using a deuterated standard like CKC-d7 is compelling. It is chemically identical to the analyte (the non-deuterated Cetalkonium Chloride), ensuring that it co-elutes during chromatography and exhibits the same behavior during sample preparation, including extraction and ionization. aptochem.com However, its increased mass—due to the seven deuterium (B1214612) atoms—allows it to be clearly distinguished from the analyte by the mass spectrometer. aptochem.com This dual characteristic is critical for correcting variations in instrument response, sample matrix effects, and procedural losses, thereby enhancing the precision, accuracy, and robustness of quantitative methods. clearsynth.comtexilajournal.com

Future research will likely focus on developing and validating ultra-sensitive methods for detecting Cetalkonium Chloride in complex matrices like environmental water samples, pharmaceutical formulations, or biological tissues. clearsynth.com The use of CKC-d7 in these advanced methods, such as those employing high-resolution mass spectrometry or multidimensional chromatography, will be indispensable for achieving reliable quantification at trace levels. texilajournal.com While SIL internal standards are generally preferred, it is noted that they may occasionally exhibit slightly different retention times or recoveries, and in some cases, can mask issues like ion suppression. scispace.comnih.gov Therefore, careful method development remains crucial.

PropertyDescriptionSignificance in Advanced Analytics
Analyte Cetalkonium Chloride (CKC)The target compound for quantification.
Internal Standard Cetalkonium Chloride-d7 (CKC-d7)A deuterated version of CKC used for calibration and correction. clearsynth.com
Technique LC-MS/MSA hyphenated technique that separates compounds (LC) and then detects and quantifies them based on their mass-to-charge ratio (MS/MS). scispace.com
Principle Isotope DilutionCKC-d7 is added in a known amount to a sample. The ratio of the MS signal of the analyte to the internal standard is used for quantification, correcting for variability. clearsynth.comtexilajournal.com
Advantage High Precision & AccuracyCo-elution and similar chemical behavior minimize errors from matrix effects and sample processing. aptochem.comtexilajournal.com

Potential for Multi-Omics Research Methodologies in Environmental or In Vitro Biological Systems

The application of stable isotope labeling extends beyond simple quantification into the dynamic world of "omics" research, such as metabolomics and proteomics. nih.govbiosyn.com While not yet a mainstream application for CKC-d7 itself, its nature as a deuterated surfactant suggests potential utility in studying the environmental fate and biological interactions of cationic surfactants.

In environmental science, surfactants can adsorb to particulate matter and undergo biodegradation. nm.govnih.gov Isotope tracing studies using CKC-d7 could elucidate the degradation pathways and transformation products of cetalkonium chloride in complex environmental systems like wastewater treatment plants or soil. researchgate.netnih.gov By tracking the mass signature of the deuterated core molecule and its fragments, researchers could map its persistence, bioaccumulation, and breakdown mechanisms.

In in vitro biological systems, stable isotope labeling is a cornerstone of metabolomics for tracing metabolic pathways and measuring flux. nih.govyoutube.com While CKC is not a central metabolite, its interactions with cells are of interest. For instance, studies could be designed to use CKC-d7 to track its uptake, distribution, and potential metabolism within cell cultures. This could be particularly relevant for understanding the cellular response to surfactants. In proteomics, techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) use labeled amino acids to quantify protein expression changes. biosyn.comyoutube.com While different, the principle of using mass shifts for quantification is the same. Future methodologies could adapt this approach to study how cells, such as bacteria or skin cells, respond to surfactant exposure at the protein level, using CKC-d7 to precisely quantify the surfactant's presence and correlate it with proteomic changes.

Exploration of Novel Applications in Materials Science and Nanotechnology Through Deuteration Effects

The substitution of hydrogen with deuterium, while chemically subtle, can have significant effects on the physical properties of molecules, an observation that is being increasingly explored in materials science and nanotechnology. nih.govornl.gov These "deuteration effects" or "isotope effects" stem from the greater mass of deuterium, which alters bond lengths, vibrational energies, and non-covalent interactions like hydrogen bonds and van der Waals forces. nih.govportico.org

Cetalkonium chloride is an amphiphilic surfactant, meaning it self-assembles in water to form structures like micelles and bilayers. nih.govresearchgate.netmdpi.com The precise nature of this self-assembly is governed by a delicate balance of hydrophobic and electrostatic interactions. Deuteration of the alkyl tail in CKC-d7 could subtly alter these forces. For example, C-D bonds are slightly shorter and stronger than C-H bonds, which can influence molecular packing and polarizability. nih.gov This could lead to changes in the critical micelle concentration (CMC), aggregate size and shape, and the stability of the resulting nanostructures. researchgate.netnih.gov

Future research could systematically investigate how deuteration affects the self-assembly of CKC. researchgate.net This could lead to novel nanomaterials with finely tuned properties. For instance, deuterated surfactant aggregates might exhibit enhanced thermal stability or different solubilization capacities for encapsulated drugs. ansto.gov.au Furthermore, in the field of conducting polymers, deuteration has been shown to influence crystallinity and electronic properties. nih.govresearchgate.net While CKC is not a conducting polymer, this principle highlights that isotope effects can be a powerful tool for tuning the bulk properties of soft matter, an avenue ripe for exploration with deuterated surfactants like CKC-d7.

Computational Chemistry Approaches Complementing Experimental Deuterium Labeling Studies

Computational chemistry provides a powerful lens for understanding and predicting the consequences of deuterium labeling at a molecular level. mdpi.com Techniques like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations can complement experimental findings and guide the design of new studies involving this compound. researchgate.netnih.gov

DFT calculations can be used to model the electronic structure and vibrational frequencies of both deuterated and non-deuterated molecules. mdpi.com This allows for the theoretical prediction of the kinetic isotope effect (KIE), where reactions involving the cleavage of a C-D bond are slower than those involving a C-H bond. portico.orgnih.govwikipedia.org Such calculations could help predict the metabolic stability of CKC-d7 or rationalize its behavior in chemical reactions. nih.govresearchgate.net DFT can also be used to analyze how deuteration impacts intermolecular forces, providing insight into the self-assembly behavior observed experimentally. rsc.org

Molecular dynamics simulations can model the behavior of many molecules over time, making it an ideal tool to study the self-assembly of surfactants. figshare.comnih.govfrontiersin.org An MD simulation of CKC-d7 in water could reveal how deuteration affects the dynamics of micelle formation, the packing of surfactant tails within the micelle core, and the interaction with counter-ions at the surface. figshare.com By comparing these simulations to identical setups with non-deuterated Cetalkonium Chloride, researchers can isolate the specific effects of deuteration on the structure and stability of the aggregates. This synergy between computational prediction and experimental validation is a key future direction for unlocking the full potential of deuterated molecules in science and technology. nih.govacs.org

Q & A

Q. How is Cetalkonium Chloride-d7 synthesized, and what methodological considerations ensure deuterium incorporation?

this compound is synthesized by incorporating deuterium into the parent compound via deuterated reagents (e.g., deuterated benzyl chloride) and solvents under controlled reaction conditions. Key steps include:

  • Deuteration : Use of deuterium oxide (D₂O) or deuterated alkylating agents to replace hydrogen atoms in the benzyl group and alkyl chain .
  • Purification : Chromatographic techniques (e.g., HPLC) and nuclear magnetic resonance (NMR) spectroscopy to confirm deuterium content (>98% purity) and structural integrity .
  • Quality Control : Mass spectrometry (MS) and isotopic ratio analysis to validate labeling efficiency and rule out isotopic dilution .

Q. What analytical methods are recommended for characterizing this compound in research settings?

  • Structural Confirmation : Use 1^1H-NMR and 2^2H-NMR to distinguish deuterated vs. non-deuterated protons. For example, the absence of peaks at δ 7.3–7.5 ppm (aromatic protons) confirms deuteration in the benzyl group .
  • Purity Assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) and charged aerosol detection (CAD) to quantify impurities .
  • Isotopic Enrichment : High-resolution MS to calculate the deuterium/hydrogen (D/H) ratio and ensure ≥95% isotopic purity .

Q. How does this compound compare to non-deuterated Cetalkonium Chloride in antimicrobial studies?

While both compounds exhibit similar mechanisms (membrane disruption via cationic binding), deuterated versions enable precise tracing in pharmacokinetic studies. For example:

  • Tracer Applications : Deuterium labeling allows LC-MS/MS quantification of residual this compound in biological matrices (e.g., corneal tissue) without interference from endogenous compounds .
  • Stability : Deuterated analogs may exhibit altered metabolic stability due to the kinetic isotope effect, requiring validation in specific experimental models .

Advanced Research Questions

Q. How can researchers resolve contradictions in absorption data for this compound in ocular studies?

Discrepancies arise between minimal systemic absorption (topical use) and localized bioavailability (e.g., corneal retention). Methodological strategies include:

  • Compartmental Analysis : Use radiolabeled 14^{14}C-Cetalkonium Chloride-d7 in animal models to distinguish systemic vs. ocular absorption .
  • Microdialysis : Measure real-time drug concentrations in tear fluid and corneal epithelium to assess retention dynamics .
  • Comparative Studies : Benchmark against Benzalkonium Chloride (BAK), noting this compound’s lower corneal toxicity despite similar charge-based interactions .

Q. What experimental designs optimize this compound’s use in cationic nanoemulsions for drug delivery?

Advanced formulations leverage its cationic charge for enhanced ocular bioavailability:

  • Formulation Parameters : Adjust oil phase composition (e.g., medium-chain triglycerides) and surfactant ratios to achieve zeta potentials >+30 mV, ensuring electrostatic adhesion to negatively charged corneal surfaces .
  • In Vivo Validation : In rabbit models, track drug (e.g., cyclosporine A) absorption via LC-MS/MS, noting secondary corneal concentration peaks at 11 hours post-application due to sustained nanoemulsion retention .
  • Toxicity Screening : Conduct histopathological assessments of conjunctival tissue to confirm reduced inflammation compared to BAK-preserved formulations .

Q. How should researchers address variability in antimicrobial efficacy data for this compound across bacterial strains?

Strain-specific differences (e.g., Staphylococcus aureus vs. Escherichia coli) require:

  • Standardized MIC Assays : Use broth microdilution methods with Mueller-Hinton II medium, adjusting inoculum density to 1–5 × 10⁵ CFU/mL and pH to 7.2–7.4 .
  • Biofilm Disruption Tests : Quantify efficacy via crystal violet staining after 24-hour exposure to this compound at 0.01–0.05% (w/v) .
  • Mechanistic Studies : Employ fluorescence microscopy with membrane dyes (e.g., propidium iodide) to visualize pore formation in real-time .

Q. What strategies validate the pharmacokinetic profile of this compound in topical applications?

  • Dermal Absorption : Use Franz diffusion cells with human skin explants, analyzing receptor fluid via UPLC-MS/MS to quantify transdermal flux .
  • Metabolic Fate : Incubate with liver microsomes to identify deuterium retention in metabolites, confirming isotopic stability .
  • Excretion Studies : Administer 2^2H-labeled compound to rodents and measure fecal/urinary excretion over 72 hours .

Methodological Best Practices

  • Data Reproducibility : Document reaction conditions (temperature, solvent purity) and analytical parameters (column type, MS ionization mode) in detail .
  • Ethical Compliance : Adhere to OECD Guidelines for in vivo studies (e.g., OECD 405 for ocular irritation) .
  • Literature Synthesis : Use tools like SciFinder to cross-reference deuterated surfactant studies and avoid redundancy .

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